Cas no 2227781-01-1 (rac-(1R,2S)-2-3-(methylsulfanyl)phenylcyclopropan-1-amine)

rac-(1R,2S)-2-3-(methylsulfanyl)phenylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,2S)-2-3-(methylsulfanyl)phenylcyclopropan-1-amine
- EN300-1745260
- rac-(1R,2S)-2-[3-(methylsulfanyl)phenyl]cyclopropan-1-amine
- 2227781-01-1
-
- Inchi: 1S/C10H13NS/c1-12-8-4-2-3-7(5-8)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3/t9-,10+/m0/s1
- InChI Key: CTQDPYYURKJVCA-VHSXEESVSA-N
- SMILES: S(C)C1=CC=CC(=C1)[C@@H]1C[C@H]1N
Computed Properties
- Exact Mass: 179.07687059g/mol
- Monoisotopic Mass: 179.07687059g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 51.3Ų
rac-(1R,2S)-2-3-(methylsulfanyl)phenylcyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1745260-1.0g |
rac-(1R,2S)-2-[3-(methylsulfanyl)phenyl]cyclopropan-1-amine |
2227781-01-1 | 1g |
$1299.0 | 2023-06-03 | ||
Enamine | EN300-1745260-0.25g |
rac-(1R,2S)-2-[3-(methylsulfanyl)phenyl]cyclopropan-1-amine |
2227781-01-1 | 0.25g |
$1196.0 | 2023-09-20 | ||
Enamine | EN300-1745260-5.0g |
rac-(1R,2S)-2-[3-(methylsulfanyl)phenyl]cyclopropan-1-amine |
2227781-01-1 | 5g |
$3770.0 | 2023-06-03 | ||
Enamine | EN300-1745260-5g |
rac-(1R,2S)-2-[3-(methylsulfanyl)phenyl]cyclopropan-1-amine |
2227781-01-1 | 5g |
$3770.0 | 2023-09-20 | ||
Enamine | EN300-1745260-1g |
rac-(1R,2S)-2-[3-(methylsulfanyl)phenyl]cyclopropan-1-amine |
2227781-01-1 | 1g |
$1299.0 | 2023-09-20 | ||
Enamine | EN300-1745260-2.5g |
rac-(1R,2S)-2-[3-(methylsulfanyl)phenyl]cyclopropan-1-amine |
2227781-01-1 | 2.5g |
$2548.0 | 2023-09-20 | ||
Enamine | EN300-1745260-0.05g |
rac-(1R,2S)-2-[3-(methylsulfanyl)phenyl]cyclopropan-1-amine |
2227781-01-1 | 0.05g |
$1091.0 | 2023-09-20 | ||
Enamine | EN300-1745260-10.0g |
rac-(1R,2S)-2-[3-(methylsulfanyl)phenyl]cyclopropan-1-amine |
2227781-01-1 | 10g |
$5590.0 | 2023-06-03 | ||
Enamine | EN300-1745260-10g |
rac-(1R,2S)-2-[3-(methylsulfanyl)phenyl]cyclopropan-1-amine |
2227781-01-1 | 10g |
$5590.0 | 2023-09-20 | ||
Enamine | EN300-1745260-0.1g |
rac-(1R,2S)-2-[3-(methylsulfanyl)phenyl]cyclopropan-1-amine |
2227781-01-1 | 0.1g |
$1144.0 | 2023-09-20 |
rac-(1R,2S)-2-3-(methylsulfanyl)phenylcyclopropan-1-amine Related Literature
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
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M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
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T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
Additional information on rac-(1R,2S)-2-3-(methylsulfanyl)phenylcyclopropan-1-amine
Introduction to rac-(1R,2S)-2-3-(methylsulfanyl)phenylcyclopropan-1-amine (CAS No. 2227781-01-1)
rac-(1R,2S)-2-3-(methylsulfanyl)phenylcyclopropan-1-amine, with the CAS number 2227781-01-1, is a chiral compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique structural features, including a cyclopropane ring and a substituted phenyl group, which contribute to its potential biological activities and applications in drug development.
The molecular formula of rac-(1R,2S)-2-3-(methylsulfanyl)phenylcyclopropan-1-amine is C10H13NS, and its molecular weight is approximately 179.28 g/mol. The compound's chiral nature arises from the presence of two stereocenters, which results in the formation of four possible stereoisomers. The racemic mixture, denoted as rac-(1R,2S), consists of equal amounts of the (1R,2S) and (1S,2R) enantiomers.
In recent years, the study of chiral compounds has become increasingly important due to their significant impact on biological activity and pharmacological properties. Chiral compounds often exhibit different binding affinities and selectivities for biological targets, which can lead to distinct therapeutic effects or side effects. Therefore, understanding the stereochemistry of compounds like rac-(1R,2S)-2-3-(methylsulfanyl)phenylcyclopropan-1-amine is crucial for optimizing their use in medicinal applications.
The synthesis of rac-(1R,2S)-2-3-(methylsulfanyl)phenylcyclopropan-1-amine typically involves multi-step organic reactions. One common approach is the ring-closing metathesis (RCM) reaction, which can efficiently form the cyclopropane ring from a suitable precursor. Subsequent functional group manipulations are then performed to introduce the desired substituents. Recent advancements in asymmetric synthesis have also enabled the preparation of enantiomerically pure forms of this compound, which can be valuable for more targeted biological studies.
The biological activity of rac-(1R,2S)-2-3-(methylsulfanyl)phenylcyclopropan-1-amine has been investigated in various contexts. Studies have shown that this compound exhibits moderate to strong binding affinity for certain receptors and enzymes. For example, it has been reported to interact with serotonin receptors (5-HT receptors), which are involved in regulating mood and behavior. This interaction suggests potential applications in the treatment of neuropsychiatric disorders such as depression and anxiety.
In addition to its receptor-binding properties, rac-(1R,2S)-2-3-(methylsulfanyl)phenylcyclopropan-1-amine has also been studied for its effects on cellular processes. Research has indicated that this compound can modulate intracellular signaling pathways, such as those involving protein kinases and ion channels. These findings highlight its potential as a tool for investigating cellular mechanisms and developing new therapeutic strategies.
The safety profile of rac-(1R,2S)-2-3-(methylsulfanyl)phenylcyclopropan-1-amine is an important consideration for its use in drug development. Preclinical studies have generally shown that this compound has a favorable safety profile at relevant concentrations. However, as with any new chemical entity (NCE), comprehensive toxicity assessments are necessary to ensure its safe use in humans. Ongoing research aims to further elucidate the pharmacokinetic properties and potential side effects of this compound.
In conclusion, rac-(1R,2S)-2-3-(methylsulfanyl)phenylcyclopropan-1-amine (CAS No. 2227781-01-1) is a promising chiral compound with diverse biological activities and potential applications in medicinal chemistry. Its unique structural features and stereochemistry make it an interesting subject for further investigation and development. As research in this area continues to advance, it is likely that new insights into the properties and uses of this compound will emerge, contributing to the advancement of drug discovery and therapeutic innovation.
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